molecular formula C₂₇H₄₁D₇O₃ B1159826 Trihydroxycoprostane-d7

Trihydroxycoprostane-d7

Cat. No.: B1159826
M. Wt: 427.71
Attention: For research use only. Not for human or veterinary use.
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Description

Trihydroxycoprostane-d7 is a deuterated analog of trihydroxycoprostane, a steroid derivative involved in bile acid metabolism. The compound features seven deuterium atoms (d7) replacing hydrogen at specific positions, making it a critical internal standard in mass spectrometry (MS) for quantifying endogenous bile acids and their metabolites. Its structure includes a cholestane backbone with hydroxyl groups at positions 3α, 7α, and 12α, characteristic of primary bile acids like cholic acid . The deuterium labeling ensures minimal interference from isotopic overlaps during MS analysis, enhancing precision in pharmacokinetic and metabolomic studies.

Properties

Molecular Formula

C₂₇H₄₁D₇O₃

Molecular Weight

427.71

Synonyms

(3α,5β,7α,12α)-Cholestane-3,7,12-triol-d7;  3α,7α,12α-Trihydroxycoprostane-d7; 

Origin of Product

United States

Comparison with Similar Compounds

Non-Deuterated Trihydroxycoprostane

Structural Similarities :

  • Shared cholestane backbone with hydroxyl groups at 3α, 7α, and 12α positions.
  • Identical functional groups and metabolic pathways.

Key Differences :

Parameter Trihydroxycoprostane-d7 Trihydroxycoprostane
Molecular Weight ~7 Da higher due to deuterium Standard molecular weight
Isotopic Purity ≥98% deuterated Natural isotopic distribution
MS Detection Distinct m/z shift for quantification Subject to ion suppression
Application Internal standard for MS Analyte in metabolic studies

Deuterated analogs like this compound avoid co-elution issues in liquid chromatography (LC)-MS, improving quantification accuracy compared to non-deuterated counterparts .

Conjugated Metabolites: Glucuronidated Forms

highlights a related compound, (3α,5β,7α,12α)-7,12,25-trihydroxycholestan-3-yl-β-D-glucopyranosiduronic acid, a glucuronide conjugate.

Comparison :

Parameter This compound Glucuronidated Trihydroxycoprostane
Functional Groups Free hydroxyl groups Glucuronic acid conjugation
Molecular Weight ~530 Da (varies with deuteration) ~700–750 Da (with glucuronide moiety)
Solubility Moderate in organic solvents Increased water solubility
Metabolic Role Precursor or intermediate Detoxification/excretion product
Analytical Method LC-MS/MS with deuterated standards Requires enzymatic hydrolysis for detection

Glucuronidated forms are polar, necessitating specialized extraction protocols, whereas this compound is optimized for MS workflows .

Other Hydroxylated Steroids

Compounds like cholic acid and chenodeoxycholic acid share hydroxylated cholestane backbones but differ in hydroxylation patterns:

Compound Hydroxylation Sites Key Application
This compound 3α, 7α, 12α MS internal standard
Cholic Acid 3α, 7α, 12α Bile acid synthesis
Chenodeoxycholic Acid 3α, 7α Treatment of gallstones

This compound’s deuterium labeling distinguishes it from these endogenous analogs in analytical settings.

Analytical Considerations and Research Findings

  • Chromatographic Behavior: this compound exhibits nearly identical retention times to non-deuterated forms in reversed-phase LC, ensuring reliable co-elution for ratio-based quantification .
  • Research Applications: Studies using this compound report <5% coefficient of variation in bile acid quantification, outperforming non-deuterated standards affected by matrix effects .

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